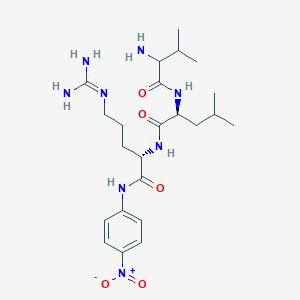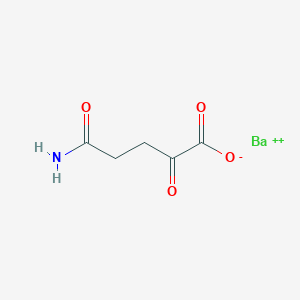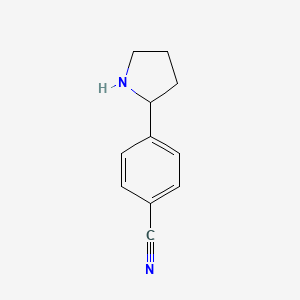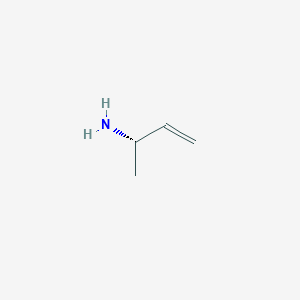
H-DL-Val-Leu-Arg-pNA
Overview
Description
“H-DL-Val-Leu-Arg-pNA” is a chromogenic substrate used for a convenient, sensitive, and selective assay of glandular kallikrein activity, such as that of human and rat urinary kallikreins . Stock solutions of this substrate are best prepared in DMSO .
Molecular Structure Analysis
The molecular weight of “H-DL-Val-Leu-Arg-pNA” is 626.71 . Its sum formula is C₂₃H₃₈N₈O₅ · 2 C₂H₄O₂ .Chemical Reactions Analysis
“H-DL-Val-Leu-Arg-pNA” has been used for the determination of glandular kallikrein derived from pancreas, urine, and saliva . The conditions used have been optimized, and the methods developed are simple and shown to have good reproducibility .Physical And Chemical Properties Analysis
“H-DL-Val-Leu-Arg-pNA” has a molecular weight of 626.71 and a sum formula of C₂₃H₃₈N₈O₅ · 2 C₂H₄O₂ . It is recommended to be stored at temperatures below -15°C .Scientific Research Applications
Glandular Kallikrein Determination : H-D-Val-Leu-Arg-pNA (S-2266) has been utilized for determining glandular kallikrein derived from pancreas, urine, and saliva. The methods developed using this substrate are simple and have shown good reproducibility (Amundsen et al., 1979).
Enzymatic Characterization of Serine Proteinase : In a study on a serine proteinase from the hard tick Haemaphysalis longicornis, H-DL-Val-Leu-Arg-pNA was shown to have substantial activity at an optimum temperature of 25 degrees Celsius (Miyoshi et al., 2004).
Plasma Fibrinolytic System Assessment : A test block using H-D-Val-Leu-Lys-pNA (S-2251) was proposed for quantitatively assessing the plasma fibrinolytic system. This allowed measurement of various parameters including plasmin activity and plasminogen content (Latallo et al., 1978).
Serine Protease Specificity Studies : The rates of hydrolysis of H-D-Val-Leu-Lys-pNA (S-2251) and other chromogenic substrates were tested against purified preparations of human plasmin, bovine trypsin, human alpha thrombin, and bovine factor Xa. H-D-Val-Leu-Lys-pNA was found to be relatively specific for plasmin (Mattler & Bang, 1977).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKZJCICBFSACN-ADUPEVMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245175 | |
| Record name | Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |
CAS RN |
117961-22-5 | |
| Record name | Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117961-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)-](/img/no-structure.png)

![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)



![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)